3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Description
3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring a fused pyrrolo-triazole core substituted with a 3-bromophenyl group. The bromine substituent enhances its utility as a synthetic intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further derivatization .
Synthetic routes for this compound typically involve cyclization and bromination steps. For instance, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride can be brominated using Br₂ in the presence of Na₂CO₃ to yield the 3-bromo derivative, which is then coupled with a boronic acid-substituted aryl group .
Properties
IUPAC Name |
3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-9-4-1-3-8(7-9)11-14-13-10-5-2-6-15(10)11/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHBQJLNXRACEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with an appropriate reagent to introduce the bromophenyl group.
Cyclization: The bromophenyl intermediate undergoes cyclization with a suitable precursor to form the pyrrolo[2,1-c][1,2,4]triazole ring system. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives with different properties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-(4-Bromophenyl) vs. 3-(3-Bromophenyl) Derivatives
The position of the bromine atom on the phenyl ring significantly impacts physicochemical and reactivity properties:
Functional Group Analogs
2.2.1 3-(Piperidin-4-yl) Substituted Derivative
- Structure : Replaces bromophenyl with piperidin-4-yl.
- Synthesis : Four-step process (etherification, hydrazonation, cyclization, reduction; 39% yield) .
- Applications : Explored for hydrazone-hydrazine tautomerism studies, relevant in drug design for conformational flexibility .
2.2.2 Perfluorophenyl Derivatives
- Example : (R)-5-Cyclohexyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium salt.
- Role : Used as N-heterocyclic carbene (NHC) precursors in catalysis, though less reactive than imidazole-based NHCs .
Pharmacological Analogs
Antimicrobial Triazole-Thione Derivatives
- Example : 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Key Data :
CNS-Targeting Derivatives
- Example: 7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine .
- Role : Gamma-secretase modulator for Alzheimer’s disease, with IC₅₀ < 100 nM in amyloid-β reduction assays .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Key Spectral Data
Biological Activity
3-(3-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a bromophenyl group with a pyrrolo[2,1-c][1,2,4]triazole moiety, making it a valuable scaffold for drug development and biological research.
Structure and Properties
The compound's molecular formula is , with a CAS number of 302941-14-6. Its structure allows for various chemical modifications that can enhance its biological activity.
Biological Activities
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of triazoles have demonstrated effectiveness against various bacterial strains such as E. coli, K. pneumoniae, and S. aureus . The mechanism of action typically involves the inhibition of ergosterol biosynthesis in fungi, which is crucial for cell wall integrity .
Antitumor Activity
Studies have shown that this compound can inhibit tubulin polymerization, leading to antitumor effects. This action is attributed to the compound's ability to bind to the active sites of tubulin . In vitro studies have reported IC50 values indicating potent antiproliferative activity against various cancer cell lines.
Anticonvulsant Activity
Recent investigations into triazole derivatives have revealed their potential as anticonvulsants. Compounds similar to this compound have shown comparable efficacy to standard anticonvulsant drugs like carbamazepine in animal models .
Case Studies and Research Findings
The biological activity of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, inhibiting their function.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways involved in various physiological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
